4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Substitution Reactions: : The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol in the presence of a strong acid, while methylation can be performed using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the triazole ring. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of amines or alcohols from the triazole ring or sulfonamide group.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.
Scientific Research Applications
Chemistry
In organic synthesis, 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, while the triazole ring is known for its bioisosteric properties, which can enhance the biological activity of the compound.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The combination of the sulfonamide and triazole moieties may result in compounds with significant pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is likely to involve multiple molecular targets and pathways:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to and inhibit enzymes.
Receptor Modulation: The triazole ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylbenzenesulfonamide: Lacks the triazole ring, resulting in different biological activities and chemical reactivity.
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its solubility and interaction with biological targets.
4-methoxy-3-methyl-N-(1-phenyl)benzenesulfonamide: Lacks the triazole ring, which is crucial for certain bioisosteric properties.
Uniqueness
The unique combination of the methoxy, methyl, sulfonamide, and triazole groups in 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide provides a distinct chemical profile. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds lacking one or more of these functional groups.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-14-12-16(8-9-18(14)25-2)26(23,24)21-17(13-22-19-10-11-20-22)15-6-4-3-5-7-15/h3-12,17,21H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZDPCPYRMZAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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